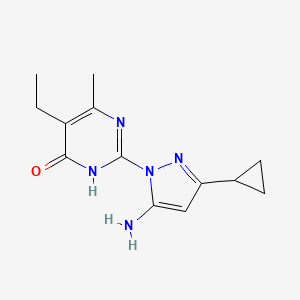
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one
説明
The compound “2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one” is a chemical compound with the molecular formula C13H17N5O . It is related to other compounds such as ethyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate hydrochloride and 2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one .
科学的研究の応用
Synthesis and Biological Evaluation
Research has focused on synthesizing polyazaheterocycles containing this compound, which has led to the development of various derivatives with potential biological activities. For instance, the synthesis of polyazaheterocycles containing linearly bound 1,2,4-thiadiazole using enaminones has been explored. This synthesis involves cyclization with hydrazine, guanidine, 1H-pyrazol-5-amines, and 6-aminopyrimidin-4(3H)-ones, leading to the formation of compounds with potential therapeutic applications (Shikhaliev et al., 2016).
Anticancer and Anti-inflammatory Properties
Several studies have synthesized novel derivatives of this compound to evaluate their anticancer and anti-inflammatory properties. For example, novel pyrazolopyrimidines derivatives have been synthesized and screened for their cytotoxic and 5-lipoxygenase inhibition activities, showing promising results in structure-activity relationship (SAR) studies (Rahmouni et al., 2016). Additionally, pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been studied as potential antimicrobial and anticancer agents, with some showing higher activity than reference drugs (Hafez et al., 2016).
Ligand Synthesis for Supramolecular Chemistry
The compound has been used in the synthesis of heteroaromatic ligands containing a pyrimidine ring, which are useful in supramolecular chemistry applications. These ligands have been synthesized by reacting 4-chloropyrimidines with various amines, opening up new pathways in ligand synthesis (Ivashchenko et al., 1980).
Development of Anti-Tubercular Agents
In the field of infectious diseases, derivatives of this compound have been synthesized and evaluated for their potential as anti-tubercular agents. A study exploring 2-(2-amino-6-methylpyrimidin-4-yl)-4-arylmethylidene-2,4-dihydro-3H-pyrazol-3-ones highlighted their activity against Mycobacterium tuberculosis, suggesting a promising route for developing new anti-tubercular medications (Erkin et al., 2021).
Green Synthesis Approaches
Environmentally-friendly synthesis methods have also been developed using this compound. For example, green one-pot solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines has been achieved, contributing to sustainable chemical synthesis practices (Al-Matar et al., 2010).
特性
IUPAC Name |
2-(5-amino-3-cyclopropylpyrazol-1-yl)-5-ethyl-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-3-9-7(2)15-13(16-12(9)19)18-11(14)6-10(17-18)8-4-5-8/h6,8H,3-5,14H2,1-2H3,(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODYXPXGCYNKAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



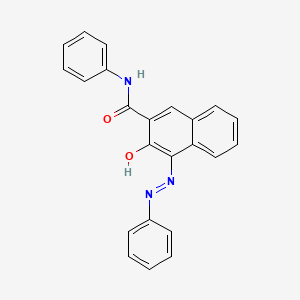
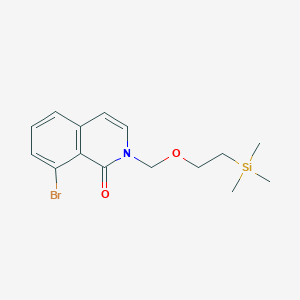
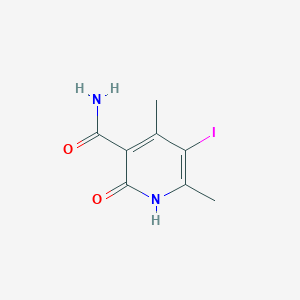
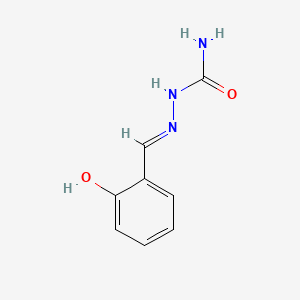
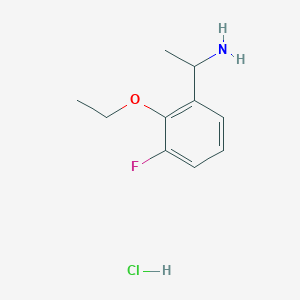
![1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1450750.png)
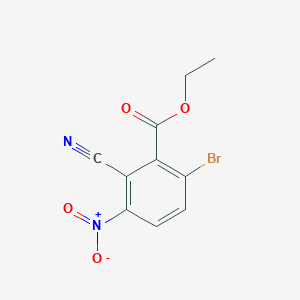
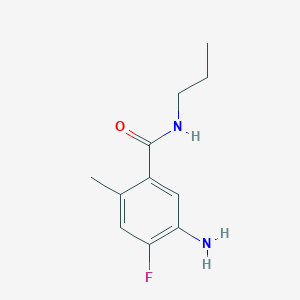
![7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B1450753.png)
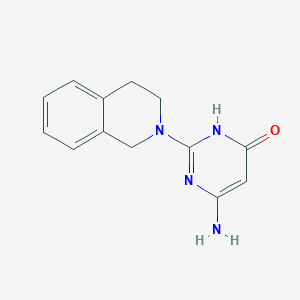
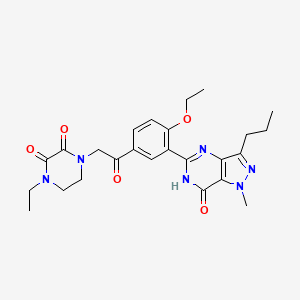
![1-[(1-Pyrimidin-2-ylpiperidin-3-yl)carbonyl]azepane](/img/structure/B1450758.png)
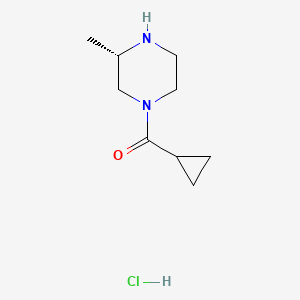
![6-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1450761.png)